molecular formula C20H32N4O2 B6755657 N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6755657
M. Wt: 360.5 g/mol
InChI Key: APLVXDLENNSAHW-UHFFFAOYSA-N
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Description

N-(3-ethoxyspiro[35]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-2-26-18-14-17(20(18)9-4-3-5-10-20)22-19(25)24-12-7-15(8-13-24)16-6-11-21-23-16/h6,11,15,17-18H,2-5,7-10,12-14H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVXDLENNSAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC(=O)N3CCC(CC3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 3-ethoxyspiro[3.5]nonan-1-one, through a cyclization reaction. This intermediate is then subjected to further functionalization to introduce the piperidine and pyrazole moieties. The final step involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of the sensitive spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to facilitate the key transformations.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The spirocyclic structure may allow for unique binding interactions, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxyspiro[3.5]nonan-1-one: A precursor in the synthesis of the target compound, sharing the spirocyclic core.

    4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: A related compound with a similar functional group arrangement but lacking the spirocyclic structure.

Uniqueness

N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its combination of a spirocyclic core with a pyrazole and piperidine moiety. This structural arrangement may confer distinct chemical and biological properties not observed in simpler analogs.

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